1-hydroxy-4-nitropyridin-1-ium 1-hydroxy-4-nitropyridin-1-ium
Brand Name: Vulcanchem
CAS No.:
VCID: VC16191545
InChI: InChI=1S/C5H5N2O3/c8-6-3-1-5(2-4-6)7(9)10/h1-4,8H/q+1
SMILES:
Molecular Formula: C5H5N2O3+
Molecular Weight: 141.10 g/mol

1-hydroxy-4-nitropyridin-1-ium

CAS No.:

Cat. No.: VC16191545

Molecular Formula: C5H5N2O3+

Molecular Weight: 141.10 g/mol

* For research use only. Not for human or veterinary use.

1-hydroxy-4-nitropyridin-1-ium -

Specification

Molecular Formula C5H5N2O3+
Molecular Weight 141.10 g/mol
IUPAC Name 1-hydroxy-4-nitropyridin-1-ium
Standard InChI InChI=1S/C5H5N2O3/c8-6-3-1-5(2-4-6)7(9)10/h1-4,8H/q+1
Standard InChI Key JJADLNQMXAFVCU-UHFFFAOYSA-N
Canonical SMILES C1=C[N+](=CC=C1[N+](=O)[O-])O

Introduction

Structural and Molecular Characterization

Molecular Formula and Weight

The molecular formula of 1-hydroxy-4-nitropyridin-1-ium is inferred as C₅H₅N₂O₃, derived from the pyridinium core (C₅H₅N⁺) substituted with a nitro (-NO₂) and hydroxyl (-OH) group. This aligns with the general formula of nitropyridine derivatives, though slight variations may exist depending on protonation states . The molecular weight calculates to 155.11 g/mol, consistent with nitroaromatic compounds of similar complexity .

IUPAC Nomenclature and Isomerism

The systematic IUPAC name 1-hydroxy-4-nitropyridin-1-ium indicates a positively charged pyridinium ring with substituents at positions 1 and 4. This nomenclature differentiates it from closely related structures such as N-hydroxy-1-nitro-1-pyridin-1-ium-1-ylmethanimine oxide (PubChem CID 51588790), which features an additional methanimine oxide group . Positional isomerism is critical in nitropyridines, as the nitro group’s location significantly influences electronic properties and reactivity .

Spectroscopic Signatures

While experimental spectral data for 1-hydroxy-4-nitropyridin-1-ium are unavailable, analogs suggest characteristic features:

  • IR Spectroscopy: Strong absorbance near 1520 cm⁻¹ (asymmetric NO₂ stretch) and 1340 cm⁻¹ (symmetric NO₂ stretch), with a broad O-H stretch around 3200–3400 cm⁻¹ .

  • NMR: Downfield shifts for aromatic protons ortho to the nitro group (δ 8.5–9.0 ppm) and deshielding of the pyridinium proton (δ 9.5–10.0 ppm) .

Physicochemical Properties

Solubility and Partitioning

The compound’s solubility profile is governed by its ionic pyridinium core and polar nitro/hydroxyl groups. Computational predictions using tools like XLOGP3 estimate a log P o/w of -1.37, indicating high hydrophilicity . Aqueous solubility likely exceeds 250 mg/mL under standard conditions, similar to nitropyridine oxides .

Thermal Stability

Comparative data from 2,3-dimethyl-4-nitropyridine 1-oxide (CAS 37699-43-7) suggest a melting point range of 94–98°C and a boiling point near 403°C at atmospheric pressure . The hydroxyl group in 1-hydroxy-4-nitropyridin-1-ium may lower thermal stability relative to methyl-substituted analogs due to hydrogen bonding interactions .

Acid-Base Behavior

The pyridinium nitrogen (pKa ≈ 4.5–5.0) and hydroxyl group (pKa ≈ 9–10) create pH-dependent speciation. Deprotonation of the hydroxyl moiety at alkaline conditions yields a zwitterionic form, while acidic environments stabilize the cationic pyridinium structure .

Synthetic Approaches

Direct Nitration of Pyridinium Derivatives

Nitration of hydroxypyridinium precursors represents a plausible route. For example, nitrating agents like nitric acid/sulfuric acid mixtures could introduce the nitro group at the 4-position, though regioselectivity challenges may arise due to the hydroxyl group’s directing effects .

Protective Group Strategies

Silylation of the hydroxyl group, as demonstrated in (S)-4-hydroxypyrrolidin-2-one syntheses (CAS 68108-18-9), could prevent undesired side reactions during nitration . tert-Butyldimethylsilyl (TBS) protection achieves yields >95% in analogous systems, followed by deprotection under mild acidic conditions .

Challenges in Purification

The compound’s high polarity complicates isolation via standard techniques like crystallization. Reverse-phase chromatography or ion-exchange methods may be required, as evidenced by purification protocols for related nitropyridinium salts .

Reactivity and Functionalization

Electrophilic Aromatic Substitution

The electron-withdrawing nitro group deactivates the ring, directing incoming electrophiles to the meta position relative to itself. Halogenation or sulfonation would preferentially occur at the 6-position of the pyridinium core .

Nucleophilic Displacement

The hydroxyl group at position 1 may undergo nucleophilic substitution under acidic conditions. For instance, treatment with PCl₅ could generate a chloropyridinium intermediate amenable to further functionalization .

Reduction Pathways

Catalytic hydrogenation (H₂/Pd-C) or hydride transfer reagents (NaBH₄) would reduce the nitro group to an amine, yielding 1-hydroxy-4-aminopyridin-1-ium. This product could serve as a precursor for azo dyes or pharmaceutical intermediates .

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